molecular formula C18H14FNO2 B5726048 4-(2,5-dimethylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(2,5-dimethylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5726048
M. Wt: 295.3 g/mol
InChI Key: QPRPRBASVJQBFV-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, commonly known as DMF-DABCO, is a heterocyclic organic compound that belongs to the oxazole family. It is a yellow crystalline powder that is soluble in organic solvents. DMF-DABCO has gained significant attention in the field of organic chemistry due to its unique properties, such as its ability to act as an efficient catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of DMF-DABCO as a catalyst is still not fully understood. However, it is believed that DMF-DABCO acts as a Lewis base, which facilitates the formation of a reactive intermediate in the reaction. The intermediate then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DMF-DABCO. However, it has been reported that DMF-DABCO has low toxicity and does not exhibit any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

DMF-DABCO has several advantages as a catalyst in lab experiments. It is easy to handle, has high stability, and exhibits high catalytic activity. However, DMF-DABCO has some limitations, such as its sensitivity to air and moisture, which can affect its catalytic activity.

Future Directions

There are several future directions for research on DMF-DABCO. One area of research could be the development of new synthetic methods for DMF-DABCO, which could enhance its catalytic activity and selectivity. Another area of research could be the use of DMF-DABCO in the synthesis of biologically active molecules, which could lead to the development of new drugs and therapies. Additionally, research could focus on the optimization of reaction conditions for DMF-DABCO, which could improve its efficiency and reduce its limitations.

Synthesis Methods

DMF-DABCO can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,5-dimethylbenzaldehyde and 3-fluorobenzoyl chloride in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. The reaction takes place in a solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

DMF-DABCO has been extensively studied for its catalytic properties in various organic reactions. It has been used as a catalyst in the synthesis of various organic compounds, including chalcones, pyrimidines, and imines. DMF-DABCO has also been used in the synthesis of biologically active molecules, such as anti-tumor agents and anti-inflammatory agents.

properties

IUPAC Name

(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-11-6-7-12(2)14(8-11)10-16-18(21)22-17(20-16)13-4-3-5-15(19)9-13/h3-10H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRPRBASVJQBFV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

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